![molecular formula C10H16ClNO B6362681 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-35-1](/img/structure/B6362681.png)
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, commonly known as propan-2-yl aminomethyl phenol hydrochloride (PAMPH), is a synthetic organic compound with a wide range of biomedical and pharmaceutical applications. PAMPH is a derivative of phenol and is a white powder in its purest form. It has a molecular weight of 226.62 g/mol and a melting point of 196-198°C.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, have been recognized for their diverse biological and pharmacological effects. These compounds exhibit significant antioxidant activity, along with antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. The study by M. Naveed et al. (2018) highlights CGA's role in modulating lipid metabolism and glucose, showcasing its potential in treating metabolic disorders such as diabetes and obesity. This suggests that derivatives of phenolic compounds, including 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, could have similar therapeutic applications (Naveed et al., 2018).
Role in Flavor and Food Chemistry
Branched aldehydes, derived from amino acids, play a crucial role in food flavor, as reviewed by B. Smit et al. (2009). The study covers the production and breakdown pathways of these aldehydes, emphasizing the importance of understanding these compounds' generation for controlling food flavor. This research area might be relevant for structurally related compounds, including 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, in understanding and manipulating flavor profiles in foods (Smit et al., 2009).
Environmental and Health Impacts
The environmental persistence and potential health impacts of phenolic esters, such as parabens, have been reviewed by Camille Haman et al. (2015). Despite their widespread use and biodegradability, these compounds are ubiquitous in surface waters and sediments, indicating continuous environmental exposure. The study sheds light on the need for further research on the environmental fate and health effects of phenolic compounds and their derivatives, which could extend to compounds like 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride (Haman et al., 2015).
Antimicrobial Properties
The review by D. Raafat and H. Sahl (2009) on chitosan, a natural aminopolysaccharide, highlights its antimicrobial potential. Given the structural similarities and functional groups present in phenolic compounds, research on chitosan's antimicrobial mechanisms may offer insights into the antimicrobial applications of 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride and its derivatives (Raafat & Sahl, 2009).
Wirkmechanismus
Mode of Action
Similar compounds have been used in the synthesis of antidepressant molecules . These molecules typically work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Based on its potential role in the synthesis of antidepressants , it may be involved in the modulation of monoaminergic systems, including the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
If it is indeed involved in the synthesis of antidepressants , it may contribute to alleviating symptoms of depression by modulating neurotransmitter levels in the brain .
Eigenschaften
IUPAC Name |
3-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-4-3-5-10(12)6-9;/h3-6,8,11-12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXHCPLGOMWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

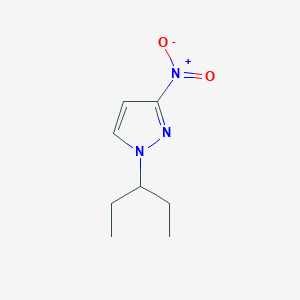

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
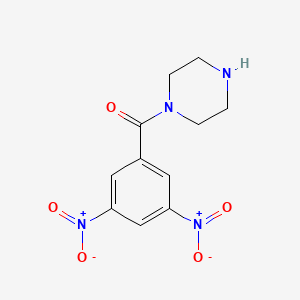

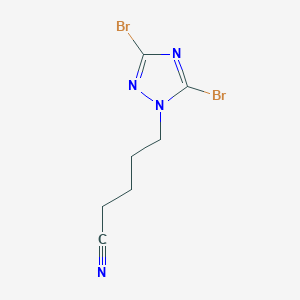
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
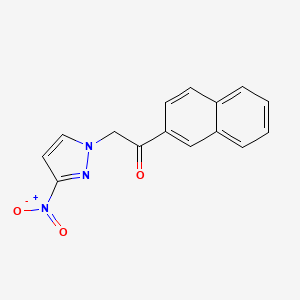

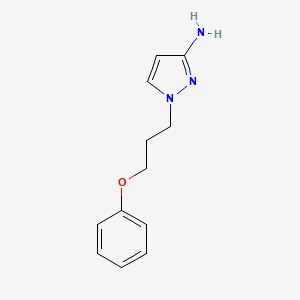
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
